molecular formula C12H14Cl2N2O4S B2764376 2-Chloro-N-[2-chloro-5-(morpholine-4-sulfonyl)-phenyl]-acetamide CAS No. 379723-72-5

2-Chloro-N-[2-chloro-5-(morpholine-4-sulfonyl)-phenyl]-acetamide

Cat. No.: B2764376
CAS No.: 379723-72-5
M. Wt: 353.21
InChI Key: IPBSJPNBBDIMHY-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-chloro-5-(morpholine-4-sulfonyl)-phenyl]-acetamide is a synthetic organic compound characterized by its complex structure, which includes chloro, morpholine, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-chloro-5-(morpholine-4-sulfonyl)-phenyl]-acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-chloro-5-nitrobenzoic acid, which undergoes a series of reactions to introduce the morpholine and sulfonyl groups.

    Nitration and Reduction: The nitro group is reduced to an amine, which is then reacted with chloroacetyl chloride to form the acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving continuous flow techniques and automated monitoring systems.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-chloro-5-(morpholine-4-sulfonyl)-phenyl]-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution with an amine would yield a new amide, while oxidation might produce a sulfone derivative.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as an intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.

Biology and Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The presence of the morpholine and sulfonyl groups suggests possible interactions with biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require chemical resistance or specific mechanical characteristics.

Mechanism of Action

The mechanism by which 2-Chloro-N-[2-chloro-5-(morpholine-4-sulfonyl)-phenyl]-acetamide exerts its effects depends on its application. In a biological context, it may interact with molecular targets such as enzymes, inhibiting their activity through binding to the active site or altering the enzyme’s conformation. The sulfonyl group can form strong interactions with amino acid residues, while the morpholine ring may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[2-chloro-5-(morpholine-4-sulfonyl)-phenyl]-acetamide
  • 2-Chloro-N-[2-chloro-5-(morpholine-4-sulfonyl)-phenyl]-propanamide
  • 2-Chloro-N-[2-chloro-5-(morpholine-4-sulfonyl)-phenyl]-butanamide

Uniqueness

Compared to its analogs, this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and sulfonyl groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

2-chloro-N-(2-chloro-5-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O4S/c13-8-12(17)15-11-7-9(1-2-10(11)14)21(18,19)16-3-5-20-6-4-16/h1-2,7H,3-6,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBSJPNBBDIMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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